![molecular formula C24H17ClO7S B12193373 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12193373.png)
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a benzofuran ring, and a sulfonate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the benzodioxin and benzofuran rings, followed by the introduction of the sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease processes.
Industry
In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core structure, characterized by the presence of a chloro substituent and a methylene bridge, contributing to its unique chemical properties. Its molecular formula is C24H16ClO5S with a molecular weight of approximately 473.3 g/mol . The presence of multiple aromatic rings and functional groups suggests significant potential for biological activity.
Biological Activity Overview
The biological activity of compounds similar to This compound has been studied extensively, revealing several pharmacological effects:
- Antimicrobial Activity : Compounds in this class have shown varying degrees of antibacterial and antifungal activity. For instance, derivatives have been effective against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
- Anticancer Properties : Many benzofuran derivatives exhibit cytotoxic effects on cancer cells. Research indicates that certain derivatives selectively target cancer cells while showing lower toxicity to normal cells, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Some compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating various inflammatory conditions.
The mechanism of action for This compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways including signal transduction and gene expression.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
Research has established a structure–activity relationship (SAR) for compounds related to This compound , indicating that modifications in the chemical structure can significantly influence biological activity. For example:
- Substituents on the benzofuran ring can enhance or diminish antimicrobial properties.
- The presence of electron-donating or withdrawing groups affects cytotoxicity profiles against different cancer cell lines.
Properties
Molecular Formula |
C24H17ClO7S |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H17ClO7S/c1-14-2-5-19(6-3-14)33(27,28)32-18-4-7-20-21(11-18)31-22(23(20)26)10-15-8-17(25)9-16-12-29-13-30-24(15)16/h2-11H,12-13H2,1H3/b22-10- |
InChI Key |
DEMLBMLVCIDKGO-YVNNLAQVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Origin of Product |
United States |
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